

# Spectroscopic Profile of 2-Cyanothioacetamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Cyanothioacetamide

Cat. No.: B047340

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This technical guide provides an in-depth overview of the spectroscopic data for **2-cyanothioacetamide** ( $C_3H_4N_2S$ ), a versatile building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also outlined to assist in methodological replication and further research.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-cyanothioacetamide**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

Table 1:  $^1H$  NMR Spectroscopic Data for **2-Cyanothioacetamide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
Data not explicitly found in search results	Data not explicitly found in search results	Methylene protons (-CH <sub>2</sub> -)
Data not explicitly found in search results	Data not explicitly found in search results	Thioamide protons (-CSNH <sub>2</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Cyanothioacetamide**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not explicitly found in search results	Methylene carbon (-CH <sub>2</sub> -)
Data not explicitly found in search results	Nitrile carbon (-CN)
Data not explicitly found in search results	Thioamide carbon (-CSNH <sub>2</sub> )

Note: Specific chemical shift values for <sup>1</sup>H and <sup>13</sup>C NMR were not consistently available in the initial search results. Researchers should consult spectral databases or perform their own analyses for precise values.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented here is based on Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.<sup>[1][2]</sup>

Table 3: IR Spectroscopic Data for **2-Cyanothioacetamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 - 3100	Strong, Broad	N-H stretch (thioamide)
~2260 - 2240	Medium	C≡N stretch (nitrile)
~1650 - 1620	Strong	N-H bend (thioamide)
~1420 - 1390	Medium	C-N stretch (thioamide)
~800 - 600	Medium	C=S stretch (thioamide)

Note: The exact peak positions and intensities can vary depending on the sample preparation and the specific instrument used.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The data presented here is based on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[\[3\]](#)

Table 4: Mass Spectrometry Data for **2-Cyanothioacetamide**

m/z	Relative Intensity	Assignment
100	High	Molecular ion [M] <sup>+</sup>
60	Highest	[CH <sub>2</sub> CSNH <sub>2</sub> ] <sup>+</sup> fragment
41	High	[C <sub>2</sub> H <sub>3</sub> N] <sup>+</sup> fragment

Note: The fragmentation pattern can provide valuable information for structural elucidation.

## Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for solid samples):

- Accurately weigh approximately 5-20 mg of the solid **2-cyanothioacetamide** sample.[\[4\]](#)
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean, dry vial. The typical volume of solvent is 0.6-0.7 mL.[\[5\]](#)[\[6\]](#)
- To ensure a homogenous solution, the vial may be gently warmed or vortexed.
- Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[\[4\]](#)[\[5\]](#)
- Transfer the filtered solution into a clean 5 mm NMR tube.[\[5\]](#)
- Cap the NMR tube and label it appropriately.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and match the probe for the desired nucleus (<sup>1</sup>H or <sup>13</sup>C).
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

#### Sample Preparation and Data Acquisition:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.<sup>[7]</sup> Record a background spectrum of the clean, empty crystal.
- Place a small amount of the solid **2-cyanothioacetamide** powder directly onto the ATR crystal.<sup>[1]</sup>
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.<sup>[1]</sup>
- Acquire the IR spectrum by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

## Electron Ionization Mass Spectrometry (EI-MS)

#### Sample Introduction and Ionization:

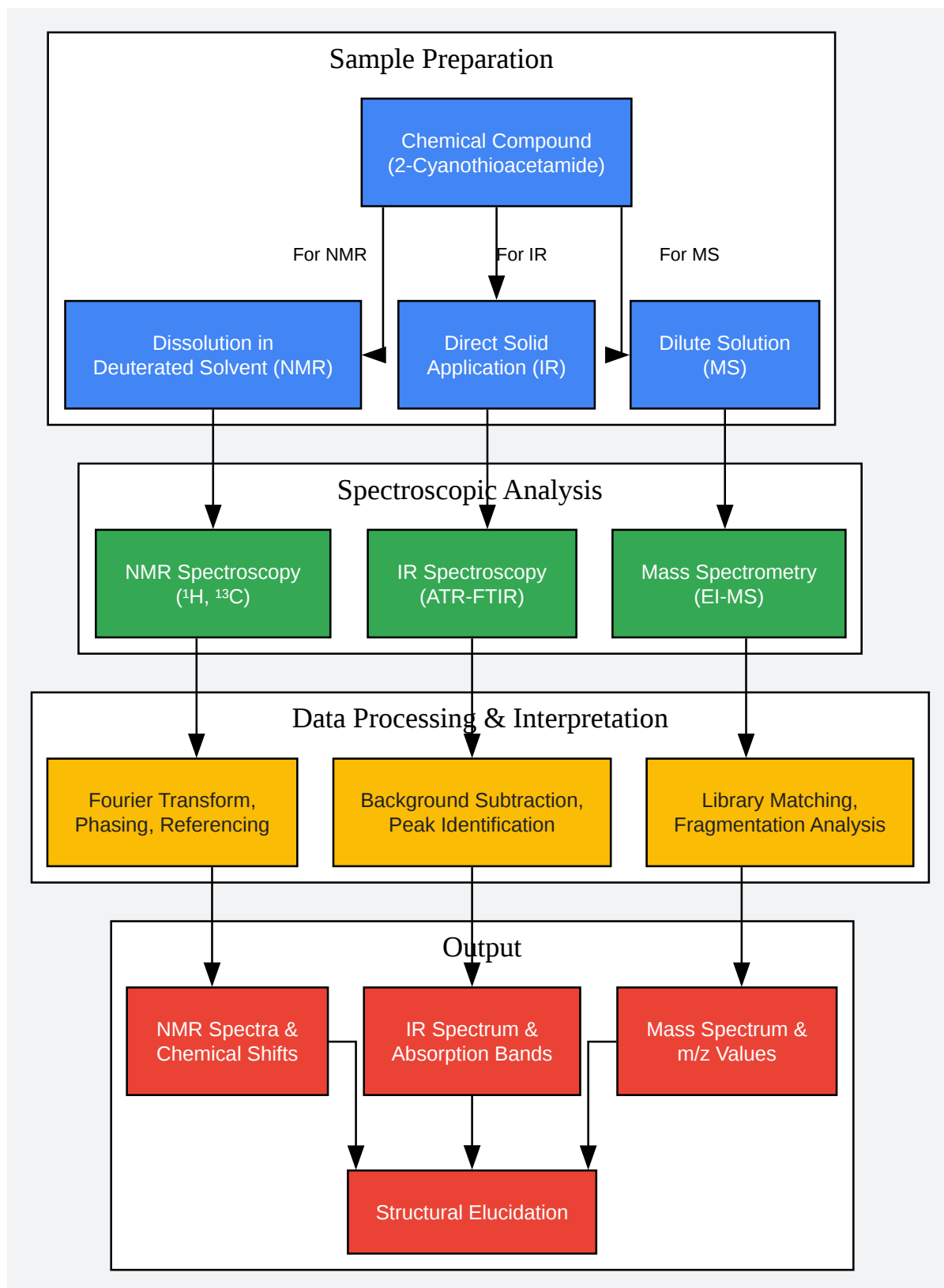
- For GC-MS analysis, a dilute solution of **2-cyanothioacetamide** in a volatile solvent is injected into the gas chromatograph.
- The compound is separated from the solvent and other potential impurities as it passes through the GC column.
- The eluted compound enters the ion source of the mass spectrometer, which is under a high vacuum.
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).<sup>[8][9]</sup>
- This bombardment leads to the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ), and often causes the molecular ion to fragment into smaller, characteristic ions.<sup>[8][9]</sup>

#### Mass Analysis and Detection:

- The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- A detector records the abundance of ions at each  $m/z$  value.
- The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-cyanothioacetamide**.



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